molecular formula C20H21N3O5S B2929758 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 895805-78-4

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2929758
CAS No.: 895805-78-4
M. Wt: 415.46
InChI Key: PMXUBGIOPLZUBQ-UHFFFAOYSA-N
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Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide (Molecular Formula: C₂₀H₂₁N₃O₅S; Molecular Weight: 415.47 g/mol) is a sulfonamide derivative characterized by:

  • A 3,4-dimethoxybenzene sulfonamide core.
  • A 6-ethoxypyridazin-3-yl substituent linked via a phenyl group.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-4-28-20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-29(24,25)16-8-10-18(26-2)19(13-16)27-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXUBGIOPLZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-(6-ethoxypyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.

    Industry: Used in the development of antibacterial agents for agricultural and veterinary applications.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their inability to grow and reproduce.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound differs from analogs in two critical regions :

Pyridazine Ring Substituents : Ethoxy (C₂H₅O) at position 6 vs. methoxy (CH₃O) or other alkyl/aryl groups.

Benzene Sulfonamide Substituents: 3,4-Dimethoxy vs. methyl, halogen, or amino groups.

Table 1: Structural Variations in Sulfonamide Analogs
Compound Name / ID Pyridazine Substituent Benzene Substituent Molecular Weight (g/mol) logP Reference
Target Compound 6-Ethoxy 3,4-Dimethoxy 415.47 ~4.5*
N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide 6-Methoxy 3,4-Dimethyl 383.47 ~5.2
G619-0185 6-Ethoxy 2,4,5-Trimethyl 397.49 5.24
Compound 7m () N/A 3-[4-(Dimethylamino)butoxy] 312† N/A
Example 57 () Fluorophenyl-chromen N-Cyclopropyl 616.9 N/A

*Estimated based on methoxy/ethoxy contributions. †Reported m/z [M+H]+.

Physicochemical Properties

  • logP and Solubility: The target compound’s 3,4-dimethoxy groups reduce logP (~4.5) compared to G619-0185 (logP 5.24), which has lipophilic trimethyl substituents . Ethoxy vs.
  • Hydrogen Bonding :
    • The target compound has 7 hydrogen bond acceptors (vs. 6 in G619-0185), favoring interactions with polar protein residues .

Biological Activity

Overview

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound classified as a sulfonamide. This class of compounds is known for diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific structure of this compound, featuring a pyridazine ring and methoxy groups, suggests potential for various pharmacological applications.

Chemical Structure

Molecular Formula: C21H23N3O3S
Molecular Weight: 393.49 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects.
  • Receptor Interaction: It may bind to specific receptors on cell surfaces, triggering signaling pathways that result in physiological responses.
  • Gene Expression Modulation: The compound may influence the expression of genes related to inflammation and cellular proliferation.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Microorganism Activity Mechanism
Staphylococcus aureusInhibitoryCell wall synthesis inhibition
Escherichia coliInhibitoryMembrane disruption

Anticancer Activity

Compounds with similar structures have demonstrated anticancer properties. Studies suggest that modifications in the ethoxy and pyridazine groups can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on the antimicrobial efficacy of this compound revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus. This suggests a strong potential for use in treating bacterial infections.
  • Cytotoxicity Assessment:
    In a cytotoxicity assessment involving various cancer cell lines, the compound demonstrated significant antiproliferative effects with IC50 values ranging from 10 to 20 µM across different lines. This indicates its potential as an anticancer agent.

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